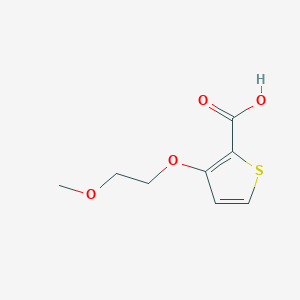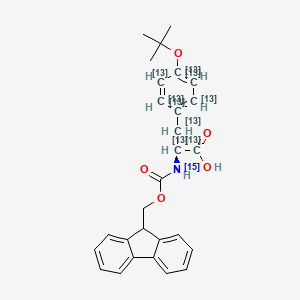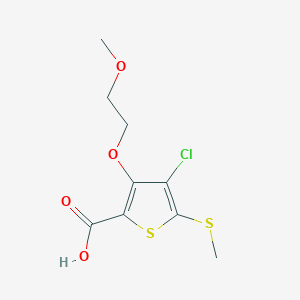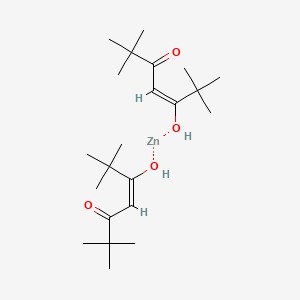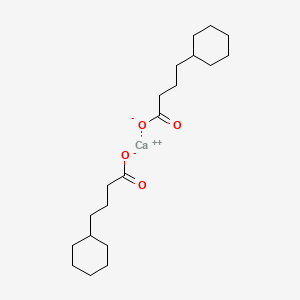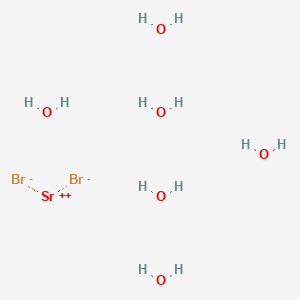
strontium;dibromide;hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium dibromide hexahydrate is a chemical compound with the formula SrBr₂·6H₂O. It is a white crystalline solid that is highly soluble in water and ethanol. This compound is known for its deliquescent properties, meaning it can absorb moisture from the air. Strontium dibromide hexahydrate is used in various applications, including as a pharmaceutical intermediate and in the production of other strontium compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Strontium dibromide hexahydrate can be synthesized through the reaction of strontium hydroxide or strontium carbonate with hydrobromic acid. The reactions are as follows:
- From strontium hydroxide:
Sr(OH)2+2HBr→SrBr2+2H2O
- From strontium carbonate:
SrCO3+2HBr→SrBr2+H2O+CO2
These reactions yield strontium dibromide hexahydrate, which can be further dehydrated to form the anhydrous compound by heating at 180°C .
Industrial Production Methods: On an industrial scale, strontium dibromide hexahydrate is produced by reacting strontium metal with liquid ammonia and ammonium chloride. The reaction is as follows:
Sr(NH3)+NH4Cl→2SrCl2(s)+2NH3+H2(g)
The hexahydrate form is obtained by crystallization from aqueous solutions .
Análisis De Reacciones Químicas
Types of Reactions: Strontium dibromide hexahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions where strontium is oxidized or reduced.
Substitution: It can undergo substitution reactions where bromide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: In the presence of strong oxidizing agents, strontium dibromide can be oxidized to form strontium oxide.
Reduction: Reducing agents can convert strontium dibromide to strontium metal.
Substitution: Reactions with other halides can replace bromide ions with chloride or iodide ions.
Major Products:
Oxidation: Strontium oxide (SrO)
Reduction: Strontium metal (Sr)
Substitution: Strontium chloride (SrCl₂), Strontium iodide (SrI₂)
Aplicaciones Científicas De Investigación
Strontium dibromide hexahydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other strontium compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, particularly in bone metabolism.
Medicine: It is used as a pharmaceutical intermediate and in the formulation of certain medications.
Industry: It is used in the production of strontium-based materials and as a component in some industrial processes .
Mecanismo De Acción
The effects of strontium dibromide hexahydrate are primarily based on the exchange of calcium for strontium in biological processes. Strontium can replace calcium in enzymes and transport systems, modifying reaction parameters and potentially disturbing biological processes. This exchange can affect bone metabolism, leading to abnormal bone development at high concentrations .
Comparación Con Compuestos Similares
- Strontium chloride (SrCl₂)
- Strontium iodide (SrI₂)
- Strontium fluoride (SrF₂)
Comparison:
- Strontium chloride: Similar in solubility and reactivity, but chloride ions replace bromide ions.
- Strontium iodide: Similar in structure, but iodide ions replace bromide ions, leading to different reactivity.
- Strontium fluoride: Less soluble in water compared to strontium dibromide hexahydrate, with different applications in industry .
Propiedades
Fórmula molecular |
Br2H12O6Sr |
|---|---|
Peso molecular |
355.52 g/mol |
Nombre IUPAC |
strontium;dibromide;hexahydrate |
InChI |
InChI=1S/2BrH.6H2O.Sr/h2*1H;6*1H2;/q;;;;;;;;+2/p-2 |
Clave InChI |
FLMJUJXBFKFYOZ-UHFFFAOYSA-L |
SMILES canónico |
O.O.O.O.O.O.[Br-].[Br-].[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)

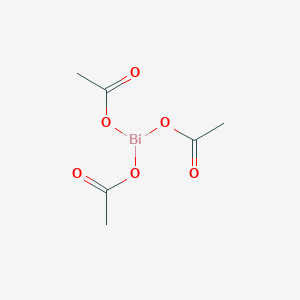
![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)
![trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride](/img/structure/B12062345.png)
